2-Chloroinosine
Overview
Description
Synthesis Analysis
The synthesis of 2-chloroinosine involves several key steps starting from commercially available precursors. A notable method includes the synthesis from 2’,3’,5’-tri-O-acetylguansine, achieving a total yield of 72% through a three-step process. This method emphasizes the transformation of the C2-NH2 group into a chloride and highlights the selective chlorination and amination processes involved (Xia Ran et al., 2016). Another approach for synthesizing 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives utilizes commercially available 2'-deoxyguanosine, providing a simpler method compared to traditional glycosylation techniques (Narender Pottabathini et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-chloroinosine and its analogues plays a critical role in their reactivity and biological activity. Studies have focused on the solid-state and solution conformations of chlorinated nucleosides, providing insights into their structural characteristics and implications for biological interactions (G. Birnbaum et al., 1984). These structural analyses are essential for understanding the molecular basis of the nucleoside's activity and its interaction with biological targets.
Chemical Reactions and Properties
2-Chloroinosine participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity has been explored in the formation of N-substituted 2'-deoxyguanosine analogues, demonstrating its utility in nucleoside modification. The chloro nucleoside is considered superior in reactivity compared to its bromo and fluoro analogues, making it a valuable component in the synthesis of modified nucleosides (Narender Pottabathini et al., 2005).
Physical Properties Analysis
The physical properties of 2-chloroinosine, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties are less common, the general stability and solubility in aqueous and organic solvents are inferred from its use in synthetic procedures and biological studies. The stability of chloro derivatives at physiological pH and temperature has been particularly noted, suggesting their potential relevance in biological systems (T. Suzuki et al., 2001).
Chemical Properties Analysis
The chemical properties of 2-chloroinosine, including its reactivity towards nucleophiles and electrophiles, are integral to its applications in organic synthesis and drug development. Its role as an intermediate in the preparation of N-substituted 2'-deoxyguanosine analogues showcases its synthetic utility. The chloro group in 2-chloroinosine acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the nucleoside structure (Narender Pottabathini et al., 2005).
Scientific Research Applications
2-chloroadenosine, a related compound, enhances the accumulation of inositol phosphates in rat striatal slices and neuroglial cocultures, indicating a potential role in neuroglial cooperativity and muscarinic-sensitive phospholipase C in the striatum (El‐Etr et al., 1989).
Derivatives of 2-chloroindoleninone, including 2-chloroindoleninone itself, have been used in the synthesis of various indolinone compounds (Baker & Duke, 1972).
2-chloro-adenosine can induce apoptosis in astroglial cells in rat brain cultures, which may have implications for nervous system development and responses to trauma and ischemia (Abbracchio et al., 1995).
This compound has been shown to induce apoptosis in human prostate cancer PC3 cells and sensitize them to other antineoplastic agents (Bellezza, Tucci, & Minelli, 2008).
2-chlorodeoxyadenosine can induce apoptosis in B cell chronic lymphocytic leukemia cells in vitro at clinically achievable doses (Castejón et al., 1997).
The mechanism of action for 2-chloroadenosine in inducing apoptosis in leukemia cells involves activating the intrinsic pathway of apoptosis and causing ATP depletion and inhibition of macromolecular synthesis (Bastin-Coyette et al., 2008).
2-chloroquinoline-3-carbaldehyde and related analogs have applications in biological evaluation and synthetic applications (Hamama et al., 2018).
2-chloro derivatives formed in the human stomach from foodstuffs may have potential importance as a carcinogen causing gastric cancer (Suzuki et al., 2001).
Treatment with 2-chlorodeoxyadenosine has shown effectiveness in inducing remissions in patients with hairy-cell leukemia (Piro et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPCQCIHGSYAS-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroinosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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